5-Amino-2-methoxypyridine

Übersicht

Beschreibung

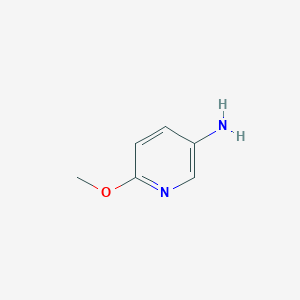

5-Amino-2-methoxypyridine: is an organic compound with the molecular formula C6H8N2O and a molecular weight of 124.14 g/mol . It is a derivative of pyridine, characterized by the presence of an amino group at the 5-position and a methoxy group at the 2-position on the pyridine ring . This compound is known for its significant nucleophilicity due to the amino group, making it a valuable intermediate in various chemical syntheses .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-methoxypyridine typically involves the nitration of 2-methoxypyridine followed by reduction. One common method includes the following steps :

Nitration: 2-Methoxypyridine is nitrated using a mixture of sulfuric acid and nitric acid at low temperatures to form 2-methoxy-5-nitropyridine.

Reduction: The nitro group in 2-methoxy-5-nitropyridine is then reduced to an amino group using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Amino-2-methoxypyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as acyl chlorides to form amides.

Condensation Reactions: It can react with carboxylic acids or their derivatives in the presence of condensing agents to form amides.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and condensation reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as acyl chlorides, reaction conditions typically involve a base like pyridine or triethylamine.

Condensation Reactions: Reagents include carboxylic acids or anhydrides, with condensing agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Major Products:

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Role as a Building Block:

5-Amino-2-methoxypyridine serves as an essential intermediate in synthesizing pharmaceuticals. It is particularly valuable in developing drugs that target neurological disorders. For instance, derivatives of this compound have been investigated for their potential to act as antagonists for dopamine D2 and serotonin 5-HT3 receptors, which are critical in treating conditions like schizophrenia and nausea .

Case Study:

A study highlighted the synthesis of a compound derived from this compound that exhibited broad antiemetic properties. This compound was eventually developed into AS-8112, showing significant promise as a therapeutic agent .

Agricultural Chemicals

Enhancement of Agrochemicals:

In agriculture, this compound is used to formulate agrochemicals that improve the efficacy of pesticides and herbicides. Its incorporation into these formulations has been shown to enhance crop yields significantly .

Data Table: Efficacy of Agrochemical Formulations

| Agrochemical | Active Ingredient | Effectiveness |

|---|---|---|

| Herbicide A | This compound | Increased weed control |

| Pesticide B | This compound | Enhanced pest resistance |

Organic Synthesis

Intermediate in Chemical Reactions:

This compound is widely utilized as an intermediate in organic synthesis, facilitating the creation of complex molecules. Its unique structure allows for various nucleophilic substitutions and modifications, making it a versatile building block in synthetic chemistry .

Case Study:

Research has demonstrated the successful use of this compound in synthesizing more complex pyridine derivatives through regioselective reactions, showcasing its utility in developing new chemical entities .

Material Science

Development of Advanced Materials:

this compound is also applied in material science, particularly in developing advanced materials such as polymers and coatings. Its chemical properties contribute to the durability and functionality of these materials .

Data Table: Properties of Materials Developed

| Material Type | Composition | Properties |

|---|---|---|

| Polymer A | Derived from this compound | High thermal stability |

| Coating B | Contains this compound | Improved adhesion |

Biochemical Research

Studies on Enzyme Activity:

In biochemical research, this compound is utilized to study enzyme activities and metabolic pathways. Its role in these studies contributes to a better understanding of various biological processes and disease mechanisms .

Case Study:

Researchers have employed this compound to investigate its effects on specific enzymes involved in metabolic pathways related to neurological functions, providing insights into potential therapeutic targets for drug development .

Wirkmechanismus

The mechanism of action of 5-Amino-2-methoxypyridine is largely dependent on its application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The specific molecular targets and pathways involved vary based on the enzyme or receptor being targeted .

Vergleich Mit ähnlichen Verbindungen

- 2-Amino-5-methoxypyridine

- 5-Amino-2-methylpyridine

- 4-Amino-2-methoxypyrimidine

Comparison:

- 2-Amino-5-methoxypyridine: Similar in structure but with the amino and methoxy groups at different positions, leading to different reactivity and applications .

- 5-Amino-2-methylpyridine: The methoxy group is replaced by a methyl group, which affects its nucleophilicity and chemical behavior .

- 4-Amino-2-methoxypyrimidine: Contains a pyrimidine ring instead of a pyridine ring, resulting in different chemical properties and uses .

5-Amino-2-methoxypyridine stands out due to its unique positioning of functional groups, which imparts distinct reactivity and makes it a versatile intermediate in various chemical syntheses .

Biologische Aktivität

5-Amino-2-methoxypyridine (5-AM-2-MP) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the context of cancer treatment and enzyme interactions. This article provides a detailed overview of the biological activity of 5-AM-2-MP, including its synthesis, cytotoxic effects, structure-activity relationships (SAR), and potential applications in pharmacology.

Synthesis and Characterization

This compound can be synthesized through various methods, with one notable approach involving the nitration of 2-aminopyridine followed by hydrolysis, chlorination, methoxylation, and reduction processes. This method yields high purity and good yields of the compound, making it suitable for industrial production .

Cytotoxic Activity

The cytotoxicity of 5-AM-2-MP has been assessed against several human cancer cell lines. Notably, studies have shown that derivatives of 5-AM-2-MP exhibit significant antiproliferative effects:

| Compound | Cell Line | IC50 (µM) | Activity |

|---|---|---|---|

| 5i | HepG2 (liver) | 1.53 | Strong cytotoxicity |

| 5h | DU145 (prostate) | 1.65 | Comparable to standard |

| 5i | MBA-MB-231 (breast) | 1.38 | Most potent |

| 5d | Normal fibroblasts | >100 | Low toxicity to normal cells |

The above table summarizes the IC50 values for various derivatives of 5-AM-2-MP against different cancer cell lines, indicating its potential as an anticancer agent with selective toxicity towards cancer cells over normal cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the chemical structure of 5-AM-2-MP significantly affect its biological activity. For example:

- Substituent Effects : The introduction of hydrophilic substituents on the phenyl ring enhances activity. Compounds with nitro groups at positions 3 and 4 demonstrated potent inhibition against cell lines.

- Comparative Analysis : The presence of larger substituents was found to correlate with increased activity, suggesting that steric factors play a crucial role in the compound's efficacy .

Enzyme Interactions

In addition to its anticancer properties, 5-AM-2-MP has been identified as a substrate for certain enzymes, such as fatty acid amide hydrolase (FAAH). It exhibits an eight-fold higher specificity constant compared to previously reported substrates, indicating its potential utility in enzymatic assays and as a biochemical probe .

Case Studies and Research Findings

Several studies have highlighted the diverse applications of 5-AM-2-MP:

- Anticancer Studies : Research has demonstrated that derivatives of 5-AM-2-MP can effectively inhibit the proliferation of various cancer cell lines, making them candidates for further development as anticancer agents .

- Enzymatic Applications : The compound's interaction with FAAH suggests potential applications in pain management and inflammation control through modulation of endocannabinoid levels .

- Pharmacological Potential : The ability to selectively target cancer cells while sparing normal cells positions 5-AM-2-MP as a promising lead compound for drug development in oncology.

Eigenschaften

IUPAC Name |

6-methoxypyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-9-6-3-2-5(7)4-8-6/h2-4H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUVDJIWRSIJEBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20216484 | |

| Record name | Pyridine, 5-amino-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20216484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6628-77-9 | |

| Record name | 5-Amino-2-methoxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6628-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methoxy-3-pyridinylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006628779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6628-77-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59708 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 5-amino-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20216484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methoxy-3-pyridylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.921 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-METHOXY-3-PYRIDINYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ATT39K5F0C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the structural characteristics of 5-amino-2-methoxypyridine?

A: this compound is an aromatic amine with a methoxy group and an amino group substituted on a pyridine ring. While its molecular weight and exact spectroscopic data aren't provided in the excerpts, its structure allows it to act as both a hydrogen bond donor and acceptor. [] This duality plays a crucial role in its ability to form diverse crystal structures, particularly with halogen bond donors like 1,4-diiodotetrafluorobenzene (TFIB). []

Q2: How does this compound interact with other molecules in crystal formation?

A: Research shows this compound participates in both halogen bonding and hydrogen bonding. [] For instance, it forms cocrystals with TFIB where the amino group acts as a halogen bond acceptor and simultaneously as a hydrogen bond donor. [] This versatility allows the creation of complex 2D and 3D network structures. []

Q3: What is the significance of the different colored phases observed in this compound ester amide of squaric acid ethyl ester?

A: This compound exhibits a temperature-dependent phase transition. [] At room temperature (298K), it exists as a yellow solid with a noncentrosymmetric structure characterized by moderate NH...O=C hydrogen bonds. [] Heating to 200°C induces a transition to a red amorphous phase. [] This change in physical properties is likely linked to alterations in intermolecular interactions and molecular packing. Further investigation using linear-polarized IR spectroscopy can provide insights into the structural rearrangements occurring during this phase transition. []

Q4: How does this compound behave as a building block in synthesizing larger molecules?

A: this compound serves as a versatile precursor in organic synthesis. The Ullmann–Fetvadjian condensation utilizes its reactivity to create polycyclic naphthyridines. [] Specifically, reacting it with β-naphthol and paraformaldehyde results in cyclization, forming 10-methoxynaphtho[2,1-b][1,5]naphthyridine. [] Similarly, reactions with 4-hydroxycoumarin yield corresponding benzopyranonaphthyridines. [] This highlights its potential in constructing more complex heterocyclic systems.

Q5: What are the potential applications of this compound in material science?

A: Research suggests that derivatives of this compound, like its squaric acid ester amide, demonstrate potential in nonlinear optical (NLO) applications. [] The unique structural features, including its pseudo-layered structure and the presence of hydrogen bonding networks, contribute to its promising NLO properties. [] Further studies on its optical properties and potential applications in areas like optical switching and frequency conversion are warranted.

Q6: How does this compound interact with chloranilic acid in different solvents?

A: this compound acts as an electron donor and forms a charge transfer (CT) complex with chloranilic acid, an electron acceptor. [] This interaction results in a pink solution irrespective of the solvent used (ethanol, methanol, or acetonitrile). [] Interestingly, the stoichiometry of the complex differs in solution (1:1) and solid state (2:1). [] This highlights the influence of solvent polarity and crystal packing forces on complex formation and stability.

Q7: What research tools are valuable in studying this compound and its derivatives?

A7: Researchers utilize a range of techniques, including:

- Spectroscopy: FTIR, UV-Vis, and NMR provide insights into structural features, electronic transitions, and molecular interactions. [, , ]

- Thermal analysis: Differential scanning calorimetry helps understand phase transitions and thermal stability. []

- X-ray diffraction: This technique elucidates crystal structures and intermolecular interactions in cocrystals. []

- Computational chemistry: Simulations and calculations can be used to predict molecular properties, reaction mechanisms, and explore structure-activity relationships. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.